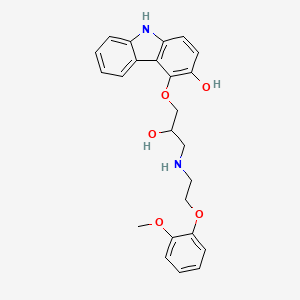

3-Hydroxy Carvedilol

描述

3-Hydroxy Carvedilol is a phenolic metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. This compound is known for its potent antioxidant properties, which contribute to its therapeutic effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol typically involves the hydroxylation of Carvedilol. One common method includes the use of oxidative enzymes or chemical oxidants to introduce the hydroxyl group at the 3-position of the Carvedilol molecule .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. This involves the use of specific catalysts and controlled reaction conditions to facilitate the hydroxylation process .

化学反应分析

Types of Reactions: 3-Hydroxy Carvedilol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinone derivatives.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidants include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ethers and esters.

科学研究应用

Cardiovascular Health

3-Hydroxy Carvedilol exhibits potent effects in managing conditions such as heart failure and hypertension. It is recognized for its ability to improve left ventricular function and reduce mortality rates in patients with heart failure with reduced ejection fraction (HFrEF). Clinical studies have demonstrated that Carvedilol, and by extension its metabolite this compound, significantly lowers the risk of death and hospitalizations associated with heart failure .

- Mechanism of Action : The compound's mechanism involves vasodilation and the inhibition of oxidative stress, which contributes to its cardioprotective effects. This is particularly beneficial for patients with chronic heart conditions .

Combination Therapy

Research indicates that combining this compound with other medications, such as statins, can enhance therapeutic outcomes in patients who do not respond adequately to standard treatments. For instance, the addition of simvastatin to carvedilol therapy has shown improved responses in chronic heart failure patients .

Metabolic Studies

This compound plays a crucial role in understanding the pharmacokinetics of Carvedilol. Its stability makes it an ideal candidate for studying drug absorption, distribution, metabolism, and excretion (ADME) processes:

- Pharmacokinetics : The compound is utilized to trace metabolic pathways and identify other metabolites formed during the metabolism of Carvedilol. This research is essential for developing new formulations and improving existing therapies.

Research on Oxidative Stress

The antioxidant properties of this compound have been investigated extensively. Studies suggest that it can inhibit lipid peroxidation and protect endothelial cells from oxidative damage caused by free radicals:

- Oxidative Stress Reduction : Research indicates that this compound can mitigate oxidative stress markers in patients undergoing treatment, which may contribute to improved cardiovascular outcomes .

Case Study: Heart Failure Management

A notable case involved a patient with dilated cardiomyopathy treated with a regimen including carvedilol. After optimizing the dosage, the patient showed significant improvement in symptoms over ten months, highlighting the effectiveness of this compound in managing severe heart conditions .

Case Study: Drug Interaction

In another study involving renal transplant patients on cyclosporine therapy, carvedilol was shown to increase cyclosporine concentrations significantly. This necessitated careful monitoring and dosage adjustments to maintain therapeutic levels, illustrating the importance of understanding drug interactions involving this compound .

Comparative Data Table

作用机制

3-Hydroxy Carvedilol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound targets various molecular pathways, including the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant defense mechanisms .

相似化合物的比较

- 4’-Hydroxy Carvedilol

- 5’-Hydroxy Carvedilol

- Carvedilol

Comparison: 3-Hydroxy Carvedilol is unique due to its superior antioxidant activity compared to its analogs. Studies have shown that this compound has a stronger radical-quenching ability than 4’-Hydroxy Carvedilol and 5’-Hydroxy Carvedilol, making it more effective in protecting against oxidative stress .

生物活性

3-Hydroxy Carvedilol, a phenolic metabolite of the beta-blocker Carvedilol, has garnered attention for its significant biological activities, particularly its antioxidant properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

This compound is characterized by its hydroxyl group at the 3-position, which enhances its antioxidant capabilities compared to its parent compound. The compound operates primarily through hydrogen atom transfer from its carbazole moiety to free radicals, effectively reducing oxidative stress in cardiovascular tissues. This mechanism is crucial as oxidative stress is implicated in various cardiovascular diseases.

Antioxidant Activity

Research indicates that this compound exhibits superior free-radical scavenging abilities. A study demonstrated that it outperforms traditional antioxidants such as α-tocopherol in inhibiting radical formation. The radical-quenching abilities of various compounds are summarized in the table below:

| Compound | Antioxidant Activity Ranking |

|---|---|

| This compound | Highest |

| 5'-Hydroxy Carvedilol | Moderate |

| 4'-Hydroxy Carvedilol | Lower |

| α-Tocopherol | Benchmark |

This data illustrates that the antioxidant properties attributed to Carvedilol are largely due to its metabolites, especially this compound .

Cardiovascular Implications

In cardiovascular pharmacology, this compound has shown potential in modulating intracellular calcium levels. It effectively suppresses store overload-induced calcium release more efficiently than Carvedilol itself, suggesting a role in improving cardiac function .

Case Study: Dilated Cardiomyopathy

A notable case study reported a 23-year-old male with dilated cardiomyopathy associated with HMG CoA lyase deficiency who was treated with carvedilol and subsequently showed improvement in symptoms after ten months . This case highlights the clinical relevance of carvedilol and its metabolites in managing heart failure conditions.

Comparative Analysis with Other Compounds

The biological activity of this compound can be contrasted with other beta-blockers and their metabolites. The following table summarizes key similarities and differences:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Carvedilol | Parent compound | Non-selective beta-blocker with alpha-1 antagonism |

| 4'-Hydroxy Carvedilol | Hydroxylated derivative | Antioxidant properties but less potent |

| Propranolol | Beta-blocker | Minimal antioxidant activity |

| Metoprolol | Selective beta-1 blocker | Lacks significant antioxidant effects |

Among these compounds, this compound stands out due to its enhanced antioxidant capacity and potential therapeutic benefits beyond those of traditional beta-blockers .

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the pharmacological effects of this compound. Its ability to reduce oxidative DNA damage has been documented in hypertensive patients, indicating its protective role against cellular damage . The ongoing research aims to elucidate additional mechanisms through which this compound may exert beneficial effects in cardiovascular health.

属性

IUPAC Name |

4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDSIYCVHJZURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932859 | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146574-43-8 | |

| Record name | SB 211475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。